2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
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Description
2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a useful research compound. Its molecular formula is C17H21N3S and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.14561886 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the H+/K±ATPase enzyme , also known as the proton pump . This enzyme is crucial for the secretion of gastric acid in the stomach’s parietal cells .
Mode of Action
The compound acts as a proton pump inhibitor (PPI) . After oral administration, it selectively enters the gastric parietal cells and transforms into an active metabolite . This metabolite forms a covalent bond with the sulfhydryl group on the H+/K±ATPase enzyme, irreversibly inhibiting its function . This inhibition prevents the exchange of hydrogen ions with potassium ions, thereby reducing gastric acid secretion .
Biochemical Pathways
The inhibition of the proton pump disrupts the final step in the production of gastric acid, which is part of the larger biochemical pathway of digestion . The downstream effects include a decrease in gastric acidity, which can affect the activation of pepsinogen to pepsin (a crucial enzyme for protein digestion) and the absorption of certain nutrients that require an acidic environment.
Pharmacokinetics
Like other ppis, it is likely to be well-absorbed in the stomach and intestines, metabolized in the liver, and excreted via the kidneys .
Result of Action
The primary molecular effect of this compound is the irreversible inhibition of the H+/K±ATPase enzyme, leading to a reduction in gastric acid secretion . On a cellular level, this results in an increase in gastric pH, creating a less acidic environment in the stomach . Clinically, this can help alleviate symptoms and promote healing in conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .
Action Environment
Environmental factors such as pH, temperature, and the presence of food can influence the action, efficacy, and stability of this compound. For instance, PPIs are generally more stable and effective in an acidic environment, which is why they are often administered with a meal . .
Properties
IUPAC Name |
1-[(3-methylthiophen-2-yl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3S/c1-13-6-9-21-16(13)12-19-8-5-14-10-20(11-15(14)19)17-4-2-3-7-18-17/h2-4,6-7,9,14-15H,5,8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMQLULPGBHKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCC3C2CN(C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.